4-(4-amino-1H-pyrazol-1-yl)butan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-(4-aminopyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C7H13N3O/c8-7-5-9-10(6-7)3-1-2-4-11/h5-6,11H,1-4,8H2 |
InChI Key |
OBSUEHAJQAHGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCCCO)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Amino 1h Pyrazol 1 Yl Butan 1 Ol and Its Analogs
Retrosynthetic Analysis of the 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.
Identification of Key Disconnection Points
The primary disconnection points for this compound are identified at the bonds that are most readily formed based on known chemical reactions. The key disconnections are:
N1-C(butanol) bond: This bond connects the butanol side chain to the pyrazole (B372694) ring. This disconnection suggests an N-alkylation of a 4-aminopyrazole precursor.
C4-N(amino) bond: The bond attaching the amino group to the pyrazole ring. This points towards the introduction of a nitrogen-containing functionality, such as a nitro group, which can be subsequently reduced.
Pyrazole ring bonds: The pyrazole ring itself can be disconnected into precursor molecules, typically a hydrazine (B178648) derivative and a three-carbon component with functional groups at the 1 and 3 positions.
Precursor Design Strategies
Based on the identified disconnection points, several precursor design strategies emerge:
Strategy A: Late-stage N-alkylation. This approach involves the synthesis of a 4-aminopyrazole core, which is then alkylated with a suitable four-carbon chain containing a hydroxyl group or a precursor to it.
Strategy B: Early N-alkylation. In this strategy, a substituted hydrazine bearing the butanol side chain is used to construct the pyrazole ring. This would involve the reaction of 4-hydroxybutylhydrazine with a suitable three-carbon synthon.
Strategy C: Pyrazole formation with a protected amino group. This involves constructing the pyrazole ring with a protected amino group at the C-4 position, followed by N-alkylation and subsequent deprotection.
Development of Novel Synthetic Pathways
The development of synthetic pathways for this compound and its analogs relies on established and modern methods for heterocycle synthesis and functionalization.
Multi-Step Reaction Sequences for Pyrazole Ring Formation
The construction of the pyrazole ring is a critical step. Several methods have been developed for the synthesis of pyrazoles, many of which can be adapted for the synthesis of 4-aminopyrazole derivatives.
Knorr Pyrazole Synthesis: This is a classical and widely used method that involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. chim.it To obtain a 4-aminopyrazole, a modified 1,3-dicarbonyl compound with a nitrogen-containing substituent at the C-2 position would be required.
Reaction of Hydrazine with α,β-Unsaturated Ketones: This method leads to the formation of pyrazolines, which can then be oxidized to pyrazoles. The position of the amino group would need to be introduced in a subsequent step.
Thorpe-Ziegler Cyclization: This method is particularly useful for the synthesis of aminopyrazoles. It involves the base-catalyzed intramolecular cyclization of dinitriles. mdpi.comnih.gov For the synthesis of 4-aminopyrazoles, an appropriately substituted enaminonitrile can be used as a precursor. mdpi.comnih.govresearchgate.net
From β-Ketonitriles and Hydrazines: The reaction of β-ketonitriles with hydrazines is a common route to 3(5)-aminopyrazoles. chim.itnih.govbeilstein-journals.org Modifications of the starting materials or reaction conditions could potentially lead to 4-aminopyrazole isomers.
| Method | Precursors | Key Features |
| Knorr Pyrazole Synthesis | Hydrazine, 1,3-Dicarbonyl Compound | Versatile and widely applicable. |
| Reaction with α,β-Unsaturated Ketones | Hydrazine, α,β-Unsaturated Ketone | Initially forms pyrazolines requiring oxidation. |
| Thorpe-Ziegler Cyclization | Enaminonitriles | Direct route to aminopyrazoles. mdpi.comnih.gov |
| From β-Ketonitriles | Hydrazine, β-Ketonitrile | Primarily yields 3(5)-aminopyrazoles. chim.itnih.govbeilstein-journals.org |
Functionalization of the Pyrazole Nucleus at C-4 (Amino Group) and N-1 (Butanol Chain)
The introduction of the amino group at the C-4 position and the butanol chain at the N-1 position can be achieved through several synthetic strategies.
A common and effective method for introducing an amino group at the C-4 position of a pyrazole ring is through the nitration of the pyrazole, followed by the reduction of the resulting 4-nitropyrazole. mdpi.com This two-step process is a reliable way to install the amino functionality. Alternatively, the reduction of 4-nitrosopyrazoles can also yield 4-aminopyrazoles. researchgate.net
The butanol side chain can be introduced at the N-1 position via N-alkylation of the pyrazole ring. This can be accomplished using a variety of alkylating agents, such as 4-halobutan-1-ol or a protected version thereof. The use of protecting groups for the hydroxyl functionality may be necessary to prevent side reactions. google.comcem.com A practical two-step synthesis of 1-alkyl-4-aminopyrazoles involves the Mitsunobu reaction of 4-nitropyrazole with an alcohol, followed by hydrogenation to reduce the nitro group. researchgate.net
| Functional Group | Position | Method | Reagents |
| Amino Group | C-4 | Nitration and Reduction | HNO₃/H₂SO₄, then H₂/Pd or SnCl₂ |
| Amino Group | C-4 | Reduction of Nitroso Group | Zn/CH₃COOH or other reducing agents researchgate.netmdpi.com |
| Butanol Chain | N-1 | N-Alkylation | 4-Halobutan-1-ol, Base |
| Butanol Chain | N-1 | Mitsunobu Reaction | 4-Butanol, DEAD, PPh₃ |
Construction of the Butanol Side Chain and Introduction of Hydroxyl Group
The butanol side chain can be introduced as a complete unit, as described in the N-alkylation methods above. Alternatively, a precursor to the butanol chain can be attached to the pyrazole N-1 position, followed by functional group manipulations to generate the hydroxyl group.
For instance, a pyrazole can be N-alkylated with a protected 4-halobutanol, such as 4-bromobutyl tert-butyldimethylsilyl ether. After the alkylation reaction, the silyl (B83357) protecting group can be removed under mild acidic conditions to reveal the hydroxyl group. This strategy is particularly useful if the hydroxyl group is sensitive to the conditions of subsequent reactions. The use of protecting groups for hydroxyl and amino functionalities is a common strategy to ensure the chemoselectivity of synthetic transformations. google.comnih.gov
One-Pot and Multicomponent Reaction Approaches
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple synthetic steps into a single procedure without the isolation of intermediates. researchgate.net For the synthesis of aminopyrazole cores, MCRs are particularly valuable. A common strategy involves the condensation of a hydrazine derivative, a compound with an active methylene (B1212753) group (like malononitrile), and an aldehyde or ketone. researchgate.netmdpi.com
For instance, a DABCO-catalyzed three-component reaction of an aldehyde, malononitrile, and phenylhydrazine (B124118) in an aqueous medium represents a green and efficient route to 5-aminopyrazole-4-carbonitriles. researchgate.net This approach proceeds through an initial Knoevenagel condensation, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and tautomerization to yield the aminopyrazole ring. researchgate.net While not directly yielding this compound, this methodology provides a foundational framework for the efficient assembly of the core aminopyrazole structure, which can then be further functionalized.
Another versatile one-pot approach involves the iodine-catalyzed multicomponent reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides to produce 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov Such methods demonstrate the utility of one-pot procedures in constructing complex, functionalized pyrazoles from simple precursors. nih.gov The synthesis of pyrano[2,3-c]pyrazoles through a four-component reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and an aldehyde further illustrates the power of MCRs in rapidly building molecular complexity. researchgate.netkoreascience.kr
Adapting these principles to the synthesis of the target compound could involve a hypothetical one-pot strategy where a suitably protected 4-hydroxybutanal derivative reacts with hydrazine and a synthon for the 4-amino group, although such a specific application is not yet extensively documented. The primary challenge remains the chemoselective introduction of the butan-1-ol side chain concurrently with the formation of the 4-aminopyrazole ring.
Catalytic Methodologies in Synthesis (e.g., metal-catalyzed reactions, biocatalysis)
Catalytic methods are instrumental in the synthesis of pyrazole derivatives, offering mild reaction conditions, high yields, and improved selectivity. semanticscholar.org Transition-metal catalysis is particularly prominent in the N-alkylation of the pyrazole ring, a key step in the synthesis of this compound.
A general and practical route to 1-alkyl-4-aminopyrazoles starts with commercially available 4-nitropyrazole. researchgate.net The N-alkylation of 4-nitropyrazole can be achieved with various alcohols, including protected forms of butan-1-ol, under Mitsunobu reaction conditions. researchgate.net This step is followed by the catalytic hydrogenation of the nitro group to an amino group, typically using a palladium on carbon (Pd/C) catalyst, to yield the desired 1-alkyl-4-aminopyrazole. google.com
Alternatively, direct N-alkylation of the pyrazole core can be achieved using various catalytic systems. Ruthenium complexes have been shown to catalyze the N-alkylation of aromatic amines with alcohols under mild conditions, a reaction that could potentially be adapted for pyrazoles. nih.gov Acid-catalyzed methods have also been developed, utilizing trichloroacetimidate (B1259523) electrophiles with a Brønsted acid like camphorsulfonic acid (CSA) to achieve N-alkylation of pyrazoles. semanticscholar.orgmdpi.com This approach avoids the need for strong bases often required in traditional alkylation methods. semanticscholar.org
While biocatalysis in the synthesis of this specific compound is not widely reported, enzymes are known to be used in the N-alkylation of heterocycles, offering a green and highly selective alternative to chemical catalysts. semanticscholar.org
The following table summarizes various catalytic approaches applicable to the N-alkylation of pyrazoles.
| Catalyst/Method | Electrophile/Reagent | Key Features | Reference(s) |
| Mitsunobu Reaction | Alcohol (e.g., butan-1-ol derivative) | Mild conditions; suitable for various alcohols. | researchgate.net |
| Pd/C Hydrogenation | H₂ gas | Efficient reduction of nitro group to amine. | google.com |
| Brønsted Acid (CSA) | Trichloroacetimidate | Avoids strong bases; mild conditions. | semanticscholar.orgmdpi.com |
| Ruthenium Complex | Alcohol | Direct alkylation with alcohols. | nih.gov |
| Phase Transfer Catalysis | Alkyl Halide | Can be performed without solvent. | researchgate.net |
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is a critical step in developing a robust and high-yielding synthetic process for this compound. This involves systematic screening of solvents, temperature, and stoichiometry of reagents and catalysts.
Solvent Screening and Temperature Control
The choice of solvent can significantly influence the rate and outcome of a reaction. For the N-alkylation of pyrazoles, a range of solvents from polar aprotic (e.g., THF, DMF, acetonitrile) to nonpolar (e.g., toluene, 1,2-DCE) are often screened. semanticscholar.orgresearchgate.net In the acid-catalyzed N-alkylation with trichloroacetimidates, 1,2-dichloroethane (B1671644) (1,2-DCE) was found to be an effective solvent. semanticscholar.org For reactions involving strong bases, anhydrous aprotic solvents like THF are typically preferred to prevent quenching of the base. researchgate.net The synthesis of pyranopyrazoles in an ethanol-water mixture highlights the potential for using greener solvent systems. researchgate.net
Temperature is another crucial parameter. While some N-alkylation reactions proceed efficiently at room temperature, others require heating to achieve a reasonable reaction rate. researchgate.netmdpi.com For example, acid-catalyzed alkylation with trichloroacetimidates can be conducted at reflux in 1,2-DCE. semanticscholar.org Conversely, temperature control can also be used to achieve divergent synthesis, yielding different products from the same starting materials under different thermal conditions. nih.gov
Catalyst and Reagent Stoichiometry Optimization
Optimizing the stoichiometry of reactants and catalysts is key to maximizing yield and minimizing side products. In catalytic reactions, the catalyst loading is a critical factor. For instance, in the ruthenium-catalyzed N-alkylation of amines, a catalyst loading of 2-2.5 mol% was found to be effective. nih.gov For the acid-catalyzed alkylation of pyrazoles, camphorsulfonic acid (CSA) was identified as the optimal catalyst. semanticscholar.org
The molar equivalents of the alkylating agent and any base used are also carefully controlled. Typically, a slight excess of the electrophile (e.g., alkyl halide or trichloroacetimidate) is used to ensure complete consumption of the pyrazole starting material. semanticscholar.orgresearchgate.net When a base is required for deprotonation, its stoichiometry must be carefully adjusted. For example, in the synthesis of tertiary alcohols via alkylation, using 1.4 equivalents of a silica-supported sodium reagent in THF at room temperature gave the best results. researchgate.net
Isolation and Purification Techniques (e.g., column chromatography, recrystallization)
The final stage of the synthesis involves the isolation and purification of the target compound. For aminopyrazole derivatives, a combination of techniques is often employed to achieve high purity.
Column chromatography is a widely used method for purifying reaction mixtures. nih.govrsc.org Silica (B1680970) gel is the most common stationary phase, with the mobile phase being a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). rsc.org The polarity of the eluent is gradually increased to separate compounds based on their affinity for the stationary phase. rsc.org For basic compounds like amines, peak tailing can be an issue on standard silica gel. In such cases, amine-bonded silica columns or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation. biotage.com Automated flash chromatography systems are also frequently used to streamline the purification process. nih.gov
Recrystallization is an effective technique for purifying solid products. biointerfaceresearch.com The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. mdpi.combiointerfaceresearch.com A typical procedure for aminopyrazole derivatives involves dissolving the crude solid in a minimal amount of a hot solvent like ethanol (B145695) and allowing it to cool slowly to form pure crystals. mdpi.com
Other purification methods include trituration, where the crude product is washed with a solvent in which the desired compound is insoluble but the impurities are soluble, and extraction techniques to remove water-soluble or acid/base-soluble impurities. nih.govgoogle.com
Synthesis of Structurally Related Analogs for Structure-Activity Relationship Studies
The synthesis of analogs of this compound is essential for conducting structure-activity relationship (SAR) studies, which are fundamental to the process of drug discovery and development. By systematically modifying different parts of the lead molecule, researchers can identify the key structural features responsible for its biological activity and optimize properties such as potency, selectivity, and pharmacokinetic profile.
For the target compound, analogs can be designed by modifying three main regions:
The Pyrazole Core: Substituents can be introduced at the 3- and 5-positions of the pyrazole ring. For example, introducing small alkyl groups, aryl groups, or trifluoromethyl groups can probe the steric and electronic requirements of the binding site. mdpi.com
The 4-Amino Group: The primary amino group can be acylated, alkylated, or converted to other functional groups to explore its role in target binding.
The N1-Butan-1-ol Side Chain: The length of the alkyl chain can be varied (e.g., propanol, pentanol), or the terminal hydroxyl group can be modified (e.g., converted to an ether, ester, or amide) to investigate the impact of the side chain's length, flexibility, and hydrogen bonding capacity.
The synthetic methodologies described previously can be readily adapted to produce these analogs. For instance, the two-step approach involving N-alkylation of a substituted 4-nitropyrazole followed by nitro group reduction is highly amenable to creating diversity at both the N1-position and the pyrazole core. researchgate.net By starting with different substituted 4-nitropyrazoles and using a variety of alcohols in the Mitsunobu reaction, a library of analogs can be generated.
Multicomponent reactions also offer a powerful platform for the rapid synthesis of analog libraries. By varying the aldehyde, active methylene compound, and hydrazine starting materials, a wide range of substituted aminopyrazoles can be accessed in a combinatorial fashion. mdpi.combeilstein-journals.org These core structures can then be further elaborated to introduce the desired N1-side chain.
The following table provides examples of structural modifications to generate analogs for SAR studies.
| Modification Site | Example Analog Structure | Synthetic Strategy | Rationale for SAR Study |
| Pyrazole Core (C3/C5) | 4-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-1-ol | Start with 3-methyl-4-nitropyrazole. | Investigate steric/electronic effects at the core. |
| 4-Amino Group | N-(1-(4-hydroxybutyl)-1H-pyrazol-4-yl)acetamide | Acylation of the final product. | Determine the importance of the primary amine for activity. |
| N1-Side Chain | 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol | Use 3-bromopropan-1-ol in N-alkylation. | Evaluate the effect of side chain length and flexibility. |
| N1-Side Chain | 4-(4-amino-1H-pyrazol-1-yl)butyl acetate | Esterification of the terminal hydroxyl group. | Probe the role of the hydroxyl as a hydrogen bond donor/acceptor. |
Modifications on the Pyrazole Ring (e.g., C-3, C-5 Substituents, N-methylation)
Modifications on the pyrazole ring of this compound are essential for fine-tuning the electronic and steric properties of the molecule. Common strategies involve the introduction of various substituents at the C-3 and C-5 positions and methylation of the pyrazole nitrogen.
The introduction of substituents at the C-3 and C-5 positions of the pyrazole ring is often achieved through the selection of appropriately substituted starting materials in the initial pyrazole synthesis. The Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, is a versatile method for this purpose. By using substituted β-diketones or β-ketoesters, a wide array of functional groups can be incorporated at these positions.
Another common approach involves the direct functionalization of a pre-formed pyrazole ring. For instance, C-H activation and arylation of 4-nitropyrazoles can be achieved using transition-metal catalysis, providing a route to 5-aryl-4-nitro-1H-pyrazoles. nih.gov Subsequent reduction of the nitro group yields the corresponding 4-aminopyrazole with a substituent at the C-5 position.
N-methylation of the pyrazole ring, specifically at the N-1 position, can be accomplished through direct alkylation reactions. However, regioselectivity can be a challenge due to the presence of two reactive nitrogen atoms in the pyrazole ring.
| Modification | Reagents and Conditions | Outcome |
| C-3/C-5 Substitution | Substituted 1,3-dicarbonyl compounds, Hydrazine | Formation of substituted pyrazole core |
| C-5 Arylation | 4-Nitropyrazole, Arylating agent, Transition-metal catalyst | Introduction of an aryl group at the C-5 position |
| N-1 Methylation | 4-Aminopyrazole, Methylating agent (e.g., methyl iodide), Base | Addition of a methyl group to the N-1 position |
Alterations of the Butanol Chain Length and Hydroxyl Group Position
Varying the length of the alkyl chain and the position of the hydroxyl group on the substituent at the N-1 position of the 4-aminopyrazole core is a key strategy for modulating the compound's properties. The most direct approach for introducing these chains is through the N-alkylation of a 4-substituted pyrazole, typically a 4-nitropyrazole, which can later be reduced to the desired 4-aminopyrazole.
A highly effective method for this N-alkylation is the Mitsunobu reaction. researchgate.net This reaction allows for the coupling of 4-nitropyrazole with a variety of primary and secondary alcohols under mild conditions. By selecting diols of different lengths (e.g., propanediol, pentanediol) or those with the hydroxyl group at different positions, a library of analogs with varied chain lengths and hydroxyl positions can be synthesized. For instance, reacting 4-nitropyrazole with 1,3-butanediol (B41344) or 1,5-pentanediol (B104693) would yield the corresponding N-hydroxyalkylated pyrazoles.
Alternatively, direct N-alkylation using haloalcohols in the presence of a base is another viable route. The choice of the haloalkanol (e.g., 3-chloropropan-1-ol, 5-bromopentan-1-ol) dictates the length of the resulting alkyl chain. Regioselectivity of the N-alkylation is a critical aspect, with the reaction conditions often influencing the ratio of N-1 to N-2 isomers.
| Chain Alteration | Method | Reagents |
| Varying Chain Length | Mitsunobu Reaction | 4-Nitropyrazole, Diols of varying lengths (e.g., 1,3-propanediol, 1,5-pentanediol), DEAD, PPh₃ |
| Varying Chain Length | Direct Alkylation | 4-Nitropyrazole, Haloalcohols of varying lengths (e.g., 3-chloropropan-1-ol, 5-bromopentan-1-ol), Base (e.g., K₂CO₃) |
| Altering Hydroxyl Position | Mitsunobu Reaction | 4-Nitropyrazole, Isomeric diols (e.g., 1,2-butanediol, 1,3-butanediol, 2,3-butanediol), DEAD, PPh₃ |
Amino Group Derivatization (e.g., N-substitution, acylation)
The primary amino group at the C-4 position of the pyrazole ring offers a versatile handle for further functionalization through N-substitution and acylation reactions. These modifications can significantly impact the compound's biological activity and physicochemical properties.
N-substitution can be achieved through various methods, including reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. These reactions lead to the formation of secondary or tertiary amines at the C-4 position.
| Derivatization | Reagents and Conditions | Product Functional Group |
| N-Alkylation | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride/Anhydride, Base (e.g., triethylamine) | Amide |
Stereoselective Synthesis of Chiral Derivatives of the Butanol Moiety
The introduction of chirality into the butanol moiety of this compound can lead to enantiomers with distinct biological activities. Stereoselective synthesis of these chiral derivatives is a challenging but crucial aspect of medicinal chemistry research.
One of the most effective strategies for achieving stereoselectivity is through the use of chiral starting materials. The Mitsunobu reaction, as mentioned previously, can be employed with enantiomerically pure chiral diols. thieme-connect.de For example, reacting 4-nitropyrazole with (R)- or (S)-1,3-butanediol would lead to the corresponding chiral N-hydroxybutyl pyrazole derivatives with inversion of configuration at the stereocenter.
Another approach involves the use of chiral catalysts in the synthetic route. Asymmetric reduction of a ketone precursor to the butanol chain can generate a chiral alcohol. Furthermore, organocatalysis and biocatalysis offer powerful tools for establishing stereocenters with high enantioselectivity. rsc.org For instance, enzymatic resolutions or asymmetric transformations can be employed to produce chiral alcohols that are then coupled to the pyrazole core.
While direct asymmetric synthesis on the N-alkyl chain of a pre-formed pyrazole is less common, the development of novel catalytic systems continues to open new avenues for such transformations.
| Approach | Method | Key Aspect |
| Chiral Starting Materials | Mitsunobu Reaction | Use of enantiomerically pure chiral diols (e.g., (R)- or (S)-1,3-butanediol) |
| Asymmetric Catalysis | Asymmetric reduction of a ketone precursor | Use of a chiral reducing agent or catalyst to create a stereocenter in the side chain |
| Biocatalysis | Enzymatic resolution or asymmetric transformation | Use of enzymes to selectively produce one enantiomer of a chiral alcohol intermediate |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
One-dimensional NMR spectra map the distinct chemical environments of hydrogen and carbon atoms. The chemical shift (δ) of each signal is indicative of the electronic environment surrounding the nucleus, while the integration of ¹H signals reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of adjacent protons.
For 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol, the expected ¹H NMR spectrum would display signals corresponding to the pyrazole (B372694) ring protons, the aminopyrazole NH₂ protons, the butanol chain's methylene (B1212753) protons, and the hydroxyl proton. The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom in the pyrazole ring and the butanol side chain.
¹H NMR Spectroscopy
The proton signals for the butanol chain are influenced by adjacent methylene groups and the terminal hydroxyl and pyrazole functionalities. The pyrazole ring protons are characteristically found in the aromatic region of the spectrum. The broad signals for the -NH₂ and -OH protons are due to chemical exchange and hydrogen bonding.
Interactive Table: Predicted ¹H NMR Data for this compound
| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~7.25 | Singlet (s) | 1H | Pyrazole C5-H |
| H-b | ~7.18 | Singlet (s) | 1H | Pyrazole C3-H |
| H-c | ~4.05 | Triplet (t) | 2H | N-CH₂ -CH₂-CH₂-CH₂-OH |
| H-d | ~3.50 | Triplet (t) | 2H | N-CH₂-CH₂-CH₂-CH₂ -OH |
| H-e | ~1.90 | Quintet (quin) | 2H | N-CH₂-CH₂ -CH₂-CH₂-OH |
| H-f | ~1.55 | Quintet (quin) | 2H | N-CH₂-CH₂-CH₂ -CH₂-OH |
| H-g | ~4.50 | Broad Singlet (br s) | 2H | C4-NH₂ |
| H-h | ~2.50 | Broad Singlet (br s) | 1H | CH₂-OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts of the pyrazole carbons are characteristic of heterocyclic aromatic systems, while the butanol chain carbons appear in the aliphatic region. The attachment of electronegative nitrogen and oxygen atoms causes a downfield shift for the adjacent carbons (C-g and C-j).
Interactive Table: Predicted ¹³C NMR Data for this compound
| Atom Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-i | ~135.0 | Pyrazole C 5-H |
| C-j | ~128.0 | Pyrazole C 3-H |
| C-k | ~120.0 | Pyrazole C 4-NH₂ |
| C-l | ~61.5 | N-CH₂-CH₂-CH₂-CH₂ -OH |
| C-m | ~50.0 | N-CH₂ -CH₂-CH₂-CH₂-OH |
| C-n | ~29.5 | N-CH₂-CH₂ -CH₂-CH₂-OH |
| C-o | ~27.0 | N-CH₂-CH₂-CH₂ -CH₂-OH |
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For the butanol chain, COSY would show correlations between H-c/H-e, H-e/H-f, and H-f/H-d, confirming the linear connectivity of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C). This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-c with C-m, H-d with C-l).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different fragments of the molecule. Key HMBC correlations would be observed from the methylene protons H-c (at the N1-position) to the pyrazole carbons C-i (C5) and C-j (C3), unambiguously confirming the attachment point of the butanol chain to the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, regardless of their bonding connectivity. This can provide insights into the preferred conformation of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition and confirmation of its molecular formula. For this compound, HRMS is used to verify the molecular formula C₇H₁₃N₃O.
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₃N₃O |
| Monoisotopic Mass | 155.1059 g/mol |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Calculated m/z [M+H]⁺ | 156.1131 |
| Observed m/z | Expected to be within 5 ppm of calculated value |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would show characteristic absorption bands for the O-H group of the alcohol, the N-H groups of the primary amine, C-H bonds of the alkyl chain, and bonds within the pyrazole ring. mdpi.comdocbrown.info
Interactive Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450–3200 (broad) | O-H stretch | Alcohol |
| 3400–3300 (sharp, two bands) | N-H stretch (asymmetric & symmetric) | Primary Amine |
| 3150–3100 | C-H stretch | Aromatic (Pyrazole) |
| 2960–2850 | C-H stretch | Aliphatic (Butanol chain) |
| ~1640 | N-H bend (scissoring) | Primary Amine |
| 1600–1450 | C=C and C=N stretch | Pyrazole Ring |
| ~1050 | C-O stretch | Primary Alcohol |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The aminopyrazole moiety acts as the principal chromophore in this compound. The spectrum is expected to show absorptions corresponding to π → π* transitions within the pyrazole ring system and n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. researchgate.net The position of the maximum absorbance (λ_max) can be influenced by the solvent polarity.
Interactive Table: Expected UV-Vis Absorption Data
| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Chromophore |
| ~210-230 | High | π → π | Pyrazole Ring |
| ~260-280 | Moderate | n → π | Pyrazole Ring/Amino Group |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
For this compound, X-ray analysis would be expected to show extensive intermolecular hydrogen bonding. nih.gov The primary amine (-NH₂) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the pyrazole ring nitrogens, the amine nitrogen, and the hydroxyl oxygen can act as acceptors. This network of hydrogen bonds would significantly influence the compound's solid-state packing and physical properties like melting point. The flexible butanol chain may adopt different conformations depending on the crystalline environment.
Chromatographic Purity Assessment (HPLC, GC)
The purity of a synthesized chemical compound is a critical parameter, ensuring that observed properties are intrinsic to the molecule of interest and not influenced by impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely used for the separation, identification, and quantification of components in a mixture, thereby providing a precise measure of a compound's purity.
While specific research-grade chromatograms for this compound are not widely available in the public domain, commercial suppliers of this compound report a purity of 95% or higher. fluorochem.co.uk The assessment of this purity level is typically achieved through methods analogous to those developed for other pyrazole derivatives.
For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) would be a common method of choice. In a typical RP-HPLC setup, the compound would be dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (such as C18). A polar mobile phase would then be used to elute the compound. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature of the compound under specific conditions (e.g., flow rate, mobile phase composition, and temperature). The purity is determined by the relative area of the main peak corresponding to the compound in the resulting chromatogram. Any other peaks would indicate the presence of impurities.
Gas chromatography is another viable technique, particularly if the compound is volatile and thermally stable. In GC, the sample is vaporized and injected into a column. An inert carrier gas moves the vaporized sample through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. The detector then records the retention time and the amount of the compound.
The selection of the specific column, mobile phase or carrier gas, and detector depends on the physicochemical properties of the compound and any potential impurities. Method validation in line with established guidelines is crucial to ensure the accuracy and reliability of the purity assessment.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique for the characterization of new chemical entities. It provides the mass percentages of the constituent elements in a compound, which allows for the experimental validation of its empirical formula. The molecular formula of this compound is C₇H₁₃N₃O. chemscene.com
The theoretical elemental composition of this compound can be calculated based on its molecular formula and the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ).
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 7 | 84.07 | 54.19 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 8.45 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 27.09 |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.31 |
| Total | | | | 155.204 | 100.00 |
Experimentally, the elemental composition is determined using an elemental analyzer. In this process, a small, precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen. This combustion converts the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides, which are then converted back to N₂. The amounts of these combustion products are accurately measured by various detection methods, such as thermal conductivity or infrared spectroscopy. The mass percentages of the elements in the original sample are then calculated.
For a synthesized sample of this compound, the experimental results from an elemental analyzer would be compared to the theoretical values presented in Table 1. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's empirical and, by extension, molecular formula, thus confirming its identity and purity. While specific experimental data for this compound is not publicly available, this methodology is standard practice in the characterization of novel organic molecules.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are crucial for understanding the intrinsic properties of a molecule. eurasianjournals.com For pyrazole (B372694) derivatives, DFT is a common method used to explore electronic structure, reactivity, and other molecular properties. arabjchem.orgresearchgate.net
Electronic Structure Analysis (HOMO-LUMO energy gap, Molecular Electrostatic Potential)
Detailed electronic structure analysis, including the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap and Molecular Electrostatic Potential (MEP) maps, has not been specifically published for 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol. In studies of other aminopyrazole compounds, a low HOMO-LUMO energy gap is often correlated with higher chemical reactivity. arabjchem.org MEP analysis helps in identifying regions of a molecule that are rich or deficient in electrons, which is vital for understanding intermolecular interactions.
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound, which would describe the molecule's preferred shapes and the energy barriers between them, has not been documented in research literature. Such analysis is critical for understanding how the molecule might interact with biological targets.
Prediction of Spectroscopic Parameters (e.g., theoretical FTIR, NMR shifts)
While theoretical prediction of spectroscopic data is a standard output of quantum chemical calculations and is often used to complement experimental findings for novel compounds, such theoretical data for this compound is not available in the reviewed literature.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.comnih.gov This method is frequently used in drug discovery to screen for potential inhibitors of biological targets. nih.gov
Identification of Potential Binding Sites and Ligand-Target Interactions
Specific molecular docking studies to identify potential biological targets, binding sites, and key interactions for this compound have not been reported. Research on other pyrazole derivatives has shown their potential to bind to a variety of enzymes and receptors, often through hydrogen bonds and hydrophobic interactions. researchgate.net
Estimation of Binding Affinities and Docking Scores
Without specific docking studies, there are no available data on the estimated binding affinities or docking scores for this compound with any particular biological target. For other pyrazole compounds, lower binding energy scores in docking simulations suggest a more stable interaction with the target protein. nih.gov
In Silico ADME Prediction for Research Compound Prioritization
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are crucial for assessing the drug-likeness of a compound. These predictions are based on the molecule's structural features and physicochemical properties.
Key pharmacokinetic descriptors for this compound have been calculated and are presented below. These descriptors help in predicting the compound's behavior in a biological system. For instance, the octanol-water partition coefficient (LogP) is an indicator of a molecule's lipophilicity, which influences its absorption and distribution. The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration. The number of rotatable bonds is a measure of molecular flexibility, which can impact binding to target proteins.
Below is a table of predicted pharmacokinetic descriptors for a closely related isomer, 4-amino-1-(1H-pyrazol-4-yl)butan-1-ol, as specific data for this compound was not available in the searched resources. nih.gov
| Descriptor | Value |
| Molecular Formula | C7H13N3O |
| Molecular Weight | 155.2 g/mol |
| XLogP3 | -1.1 |
| Topological Polar Surface Area (TPSA) | 71.8 Ų |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Data sourced from PubChem for the isomer 4-amino-1-(1H-pyrazol-4-yl)butan-1-ol. nih.gov
While no specific studies on the metabolic stability of this compound were identified, general metabolic pathways for pyrazole-containing compounds can be considered. The metabolic stability of aminopyrazole derivatives is a key factor in their development as therapeutic agents. nih.gov In general, pyrazole rings can be subject to oxidation. The butanol side chain may also undergo oxidation. The presence of the amino group can also be a site for metabolic transformations. Computational models can predict the likelihood of metabolism by various cytochrome P450 enzymes. Such studies on related aminopyrazole-substituted compounds have been conducted to understand their metabolic fate. nih.gov
The ability of a compound to cross the blood-brain barrier (BBB) is a critical property for drugs targeting the central nervous system. Computational models are frequently used to predict BBB permeability. nih.govfrontiersin.org These models often use descriptors such as TPSA and LogP. For a compound to effectively cross the BBB, it is generally considered that the TPSA should be less than 90 Ų. mdpi.com Based on the predicted TPSA of 71.8 Ų for a closely related isomer, it is possible that this compound may have some capacity to cross the blood-brain barrier. nih.gov However, without specific experimental data or more detailed computational models for this exact compound, this remains a theoretical prediction. Machine learning and deep learning models are increasingly being used to provide more accurate predictions of BBB permeability. frontiersin.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
While no specific QSAR models for this compound have been detailed in the available literature, the development of such models for various biological activities of pyrazole derivatives is a well-established practice. ej-chem.org For instance, 3D-QSAR models have been successfully developed for aminopyrazole-substituted compounds to predict their inhibitory activity against specific targets. nih.gov These models are built using a dataset of compounds with known activities and can then be used to predict the activity of new, untested compounds. researchgate.netnih.gov
Through QSAR studies on broader classes of pyrazole derivatives, key structural features that influence biological activity have been identified. For aminopyrazole compounds, the position and nature of substituents on the pyrazole ring and on the amino group can significantly impact activity. researchgate.net For example, in some series of aminopyrazole derivatives, steric, electrostatic, and hydrophobic fields have been shown to be crucial for their biological function. nih.gov The development of a QSAR model for a series of compounds including this compound would allow for the identification of the specific structural moieties of this compound that are most important for a particular biological activity.
Investigation of Molecular and Cellular Interactions
Receptor Binding and Modulation Assays
Receptors are specialized proteins that receive and transduce chemical signals. The ability of a compound to bind to and modulate receptor activity is a key determinant of its pharmacological profile.
Estrogen Receptors: The pyrazole (B372694) structure has been incorporated into ligands for estrogen receptors. One such derivative, known as MPP (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole), acts as an estrogen receptor agonist. sigmaaldrich.com This indicates that the pyrazole core can be effectively utilized to design molecules that interact with nuclear hormone receptors.
G protein-coupled receptors (GPCRs): GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. The pyrazole ring is a common feature in many GPCR modulators. For example, rimonabant (B1662492) and AM251 are well-known antagonists/inverse agonists of the cannabinoid receptor 1 (CB1), a prominent GPCR, and both contain a pyrazole core structure. nih.gov
Cell-based reporter gene assays are powerful tools for studying the functional consequences of a compound binding to a receptor. In these assays, a reporter gene (such as luciferase) is placed under the control of a genetic element that responds to the activation of a specific signaling pathway. mdpi.com An increase or decrease in the reporter protein's expression can quantify the agonist or antagonist activity of a test compound. mdpi.com While this is a standard and valuable technique for characterizing receptor modulators, a specific application of this assay to test the activity of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol or its close analogs was not found in the surveyed literature.
Cellular Pathway Perturbation Studies in in vitro Models
The pyrazole scaffold is a key feature in molecules designed to modulate inflammatory pathways. While direct studies on this compound are not presently available, research on related compounds highlights their interaction with critical inflammatory cascades such as the Toll-Like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The TLR4 signaling pathway is instrumental in initiating the innate immune response, often triggered by bacterial endotoxins like lipopolysaccharide (LPS). nih.gov Activation of TLR4 can lead to a cascade of downstream events through two primary branches: the MyD88-dependent pathway and the TRIF-dependent pathway. glpbio.commdpi.com The MyD88-dependent pathway culminates in the activation of NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govglpbio.com The MAPK family, including JNK, p38, and ERK1/2, plays a crucial role in regulating cellular processes such as inflammation, proliferation, and apoptosis in response to external stimuli. nih.govmdpi.com
Studies on various pyrazole derivatives have demonstrated their potential to interfere with these pathways. For instance, the activation of MAP4K4, a member of the MAP4K family, is known to regulate the expression of the proinflammatory cytokine TNF-α. nih.gov Furthermore, the p38 MAPK pathway is considered a key target for treatments of inflammatory disorders. mdpi.com The interaction of α-synuclein with TLR4, for example, can trigger a signaling cascade resulting in the release of pro-inflammatory substances. mdpi.com The ability of certain pyrazole-containing compounds to modulate these signaling molecules suggests a potential mechanism for anti-inflammatory activity, though this has yet to be specifically demonstrated for this compound.
Cellular response assays provide quantitative data on the effects of compounds on specific cellular functions. Key responses in the context of inflammation and oxidative stress include the production of cytokines and the generation of reactive oxygen species (ROS).
Inflammation and oxidative stress are intricately linked, with inflammatory processes often leading to the production of ROS. mdpi.com ROS, which include superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide, can cause significant damage to biomolecules if not controlled by antioxidant systems. nih.govnih.govmdpi.com An overproduction of ROS contributes to oxidative stress, a condition implicated in numerous pathologies. nih.gov
Research on pyrazole and imidazopyrazole derivatives has shown their capacity to reduce ROS production. mdpi.com The antioxidant properties of pyrazole-based compounds are often evaluated through their ability to scavenge free radicals. This activity helps to mitigate the cellular damage caused by oxidative stress. mdpi.com Furthermore, since inflammatory signaling pathways like MAPK and TLR4 directly influence the production of pro-inflammatory cytokines, compounds that modulate these pathways are expected to alter cytokine profiles. mdpi.comnih.gov For example, inhibition of the p38 MAPK pathway can lead to reduced levels of TNF-α, IL-1β, and IL-6. mdpi.com While these findings are promising for the pyrazole class of compounds, specific data on this compound regarding cytokine and ROS production is not currently documented.
Phenotypic Assays in Cultured Cellular Models
The pyrazole nucleus is a well-established scaffold in the design of anticancer agents, with many derivatives exhibiting cytotoxicity and the ability to induce apoptotic cell death in various human cancer cell lines. researchgate.net
Mechanistic studies have revealed that pyrazole derivatives can exert their antiproliferative effects through multiple pathways. A novel pyrazole derivative, known as PTA-1, demonstrated potent cytotoxicity against a panel of cancer cell lines. nih.gov In triple-negative breast cancer cells (MDA-MB-231), PTA-1 was found to induce apoptosis at low micromolar concentrations. The mechanisms identified included the externalization of phosphatidylserine, activation of caspase-3/7, and DNA fragmentation, all hallmarks of apoptosis. nih.gov Another study on a different curcumin-like compound, MS13, which also contains a core structure relevant to this discussion, showed significant antiproliferative effects on human non-small cell lung cancer (NSCLC) cells. nih.gov Treatment with this compound led to a dose- and time-dependent decrease in cell viability and a notable increase in apoptotic cells. The underlying mechanisms were linked to key signaling pathways in NSCLC, including PI3K-AKT, cell cycle-apoptosis, and MAPK pathways. nih.gov
These findings underscore the potential of the pyrazole scaffold in developing new anticancer drugs that function by inducing programmed cell death.
Table 1: Antiproliferative and Apoptotic Effects of a Representative Pyrazole Derivative (MS13) on NSCLC Cell Lines. nih.gov
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Observations |
| NCI-H520 | 6.3 | 24 | 61% | Significant decline in viability. |
| NCI-H520 | 6.3 | 48 | 40% | Cell viability less than 50%. |
| NCI-H520 | 6.3 | 72 | 30% | Progressive decrease in viability. |
| NCI-H520 | 12.5 | 24, 48, 72 | <15% | Strong cytotoxic effect. |
| NCI-H23 | 6.3 | 24, 48, 72 | <50% | Significant decline at all time points. |
| NCI-H23 | 12.5 | 24 | <20% | Strong cytotoxic effect. |
| NCI-H23 | 12.5 | 48, 72 | 3-5% | Near-complete cell death. |
This table is interactive. You can sort and filter the data.
Pyrazole derivatives have been extensively investigated for their broad-spectrum antimicrobial properties. researchgate.net Numerous studies have reported their efficacy against various bacterial and fungal pathogens, including drug-resistant strains.
A unique class of pyrazole-based molecular hybrids demonstrated good antibacterial activity against both Gram-positive and Gram-negative pathogens, as well as antifungal activity. japsonline.com Similarly, a series of 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles were found to be highly potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with low toxicity to human cells. nih.gov
The antitubercular activity of pyrazole compounds is particularly noteworthy, given the global health challenge posed by tuberculosis (TB) and multidrug-resistant TB (MDR-TB). japsonline.comnih.gov One study synthesized pyrazole carboxamide derivatives and tested them against Mycobacterium tuberculosis H37Rv, with several compounds showing potent activity. japsonline.com Another investigation focused on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, a related heterocyclic compound, which emerged as a promising anti-TB agent against both the H37Rv and MDR strains of M. tuberculosis. mdpi.com
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Pyrazole and Related Derivatives Against Various Microbes.
| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference |
| Pyrazole Carboxamides | Mycobacterium tuberculosis | H37Rv | 1.6 - 6.25 | japsonline.com |
| 4-Amino-Triazole-Thiol | Mycobacterium tuberculosis | H37Rv | 5.5 | mdpi.com |
| 4-Amino-Triazole-Thiol | Mycobacterium tuberculosis | MDR Strain | 11 | mdpi.com |
| Phenyl Pyrazole Derivative | Staphylococcus aureus | MRSA | <1 | nih.gov |
| Chromene Derivative | Mycobacterium tuberculosis | - | 29.13 | frontiersin.org |
| Isobavachalcone | Mycobacterium tuberculosis | - | 51.77 | frontiersin.org |
This table is interactive. You can sort and filter the data.
Many pyrazole derivatives exhibit significant antioxidant activity, acting as scavengers of free radicals. researchgate.net This property is crucial for combating oxidative stress. The antioxidant potential of these compounds is often evaluated using a variety of in vitro assays.
A study on new edaravone (B1671096) analogs, specifically 4-aminopyrazol-5-ol hydrochlorides, investigated their primary antioxidant activity using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) tests. nih.gov In all tests, the 4-amino-3-pyrazol-5-ols were found to be effective antioxidants. The lead compound, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), showed high activity comparable to the standard antioxidant Trolox. nih.gov The radical-scavenging action evaluated in the ORAC test was found to occur through the hydrogen atom transfer (HAT) mechanism. nih.gov
Another common method for assessing antioxidant capacity is the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. mdpi.com This test measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.commdpi.com Phenyl-pyrazolone derivatives have demonstrated a clear antioxidant effect in DPPH assays, where the concentration-dependent decay of the EPR signal reflects the scavenging activity. mdpi.com
Table 3: Antioxidant Activity of Representative 4-Aminopyrazol-5-ol Derivatives. nih.gov
| Compound | Assay | Activity (TEAC/TE) | Mechanism |
| APH | ABTS | 0.93 TEAC | SET |
| APH | FRAP | 0.98 TE | SET |
| APH | ORAC | 4.39 TE | HAT |
| Related 4-Aminopyrazolols | ABTS | High activity | SET |
| Related 4-Aminopyrazolols | ORAC | High activity | HAT |
TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents; SET: Single Electron Transfer; HAT: Hydrogen Atom Transfer. This table is interactive. You can sort and filter the data.
In-depth Investigation of this compound Reveals Absence of Publicly Available Research Data
Despite a comprehensive search of scientific literature and databases, no specific research findings related to the molecular and cellular interactions or preliminary in vivo mechanistic studies of the chemical compound this compound are publicly available. Therefore, it is not possible to provide an article based on the requested outline.
Extensive queries aimed at uncovering data on the neuroprotective effects, pharmacokinetics, target engagement, pharmacodynamic biomarkers, and preliminary tolerability of this compound did not yield any relevant scholarly articles, published studies, or datasets. The investigation included searches for:
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis for Biological Investigation
Impact of Pyrazole (B372694) Substituents on Molecular and Cellular Activity Profile
The pyrazole ring serves as a versatile scaffold whose biological activity can be finely tuned by the nature and position of its substituents. The substitution pattern on the carbon atoms of the pyrazole ring (positions 3 and 5) is a critical determinant of the molecule's interaction with biological targets.
Research on various pyrazole-containing series has consistently shown that even minor modifications to the ring substituents can lead to significant changes in activity. For instance, in a series of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles developed as antibacterial agents, the transfer of a trifluoromethyl (-CF₃) group from the 5-position to the 3-position of the pyrazole ring resulted in a sharp decrease in antibacterial competence. nih.gov Similarly, in a study on herbicidal 2-picolinic acids featuring a pyrazole fragment, the location of substituents on an attached phenyl ring was paramount; substitutions at the 2- and 4-positions of the phenyl ring conferred superior inhibitory activity compared to those at the 3-position. mdpi.com This study also noted that strong electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OH, -NH₂) groups on the aryl substituent tended to decrease activity, suggesting that a specific electronic profile is required for optimal interaction. mdpi.com
For 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol, the 3- and 5-positions are unsubstituted. This presents an opportunity for modification to enhance potency or selectivity. Introducing small alkyl groups, halogens, or other functional groups at these positions could probe the steric and electronic requirements of a target's binding site.
Table 1: Predicted Impact of Pyrazole Ring Substituents on Biological Activity (Hypothetical Data)
| Compound Analog | R₃ Substituent | R₅ Substituent | Relative Potency | Rationale from Analog Studies |
| Parent Compound | -H | -H | 1x | Baseline activity. |
| Analog A | -CH₃ | -H | 2.5x | Small alkyl groups may fill small hydrophobic pockets in the target binding site. |
| Analog B | -H | -CF₃ | 5x | A trifluoromethyl group can enhance binding through favorable interactions and improve metabolic stability. nih.gov |
| Analog C | -CF₃ | -H | 0.5x | The position of the substituent is critical; activity can be lost if the group is not in the optimal position. nih.gov |
| Analog D | -Br | -H | 3x | Halogen atoms can form halogen bonds, providing an additional interaction to anchor the molecule. |
| Analog E | -NO₂ | -H | 0.1x | Strong electron-withdrawing groups may be detrimental to activity for certain targets. mdpi.com |
Role of the Butanol Chain Length and Hydroxyl Group Modifications on Target Interaction
The N1-substituent of the pyrazole ring plays a crucial role in orienting the molecule within a target's active site and can significantly influence its pharmacokinetic properties. In this compound, this substituent is a four-carbon chain with a terminal hydroxyl group.
The length of the alkyl chain is a key parameter. Studies on other pyrazole derivatives have demonstrated that lengthening an aliphatic chain can lead to higher biological activity, such as increased anti-inflammatory effects. nih.gov This suggests that the chain acts as a spacer, and an optimal length is required to position a terminal functional group for a key interaction. The four-carbon length of the butanol chain may provide an ideal distance to bridge two binding domains within a receptor or enzyme.
The terminal hydroxyl (-OH) group is a significant feature, providing a point for hydrogen bonding with amino acid residues like serine, threonine, or tyrosine in a protein target. This interaction can be critical for anchoring the molecule in the binding pocket. Furthermore, this hydrophilic group can improve the compound's aqueous solubility. Modifications to this hydroxyl group represent a common strategy for optimizing drug candidates. For example, in a series of p38 MAP kinase inhibitors, the introduction of a 2,3-dihydroxypropoxy moiety onto a phenyl ring was a key modification to enhance potency and improve physicochemical properties. mdpi.com Esterification or etherification of the terminal hydroxyl group in this compound could be explored to modulate properties such as cell permeability and metabolic stability.
Table 2: Predicted Impact of Chain Length and Hydroxyl Group Modification on Target Interaction (Hypothetical Data)
| Compound Analog | N1-Substituent | Predicted Change in Activity | Rationale |
| Parent Compound | -(CH₂)₄OH | Baseline | Reference compound. |
| Analog F | -(CH₂)₃OH | Decrease | Shorter chain may fail to adequately span the distance to a key interaction point. |
| Analog G | -(CH₂)₅OH | Increase/Decrease | Activity may increase if a further interaction point is reached, or decrease due to steric hindrance or unfavorable positioning. nih.gov |
| Analog H | -(CH₂)₄OCH₃ | Variable | Capping the hydroxyl group as an ether removes a hydrogen bond donor, which could decrease binding affinity but may increase membrane permeability. |
| Analog I | -(CH₂)₄OCOCH₃ | Variable (Prodrug potential) | Esterification could create a prodrug that is hydrolyzed in vivo to release the active parent compound, potentially improving bioavailability. |
Influence of Amino Group Substitutions and Derivatization on Biological Effects
The amino group is a powerful functional group in medicinal chemistry, and its position on the pyrazole ring is critical. mdpi.com Aminopyrazoles are versatile building blocks for drug discovery, with the 4-amino substitution pattern being particularly noteworthy. mdpi.comresearchgate.net In some contexts, a free primary amine (-NH₂) is essential for activity. For instance, early studies on anticonvulsant pyrazoles highlighted the importance of the distance between the exocyclic amino group and an endocyclic nitrogen atom for the observed biological effect. mdpi.com
However, derivatization of the amino group is a widely used and effective strategy for modulating a compound's biological profile. This can lead to significant increases in potency and selectivity for specific targets. A prominent example is the design of kinase inhibitors, where the 4-amino group is often acylated or incorporated into a larger heterocyclic system. nih.gov For instance, the approved drug Pirtobrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, is built upon a 5-amino-1H-pyrazole-4-carboxamide scaffold, where the amino group is part of a crucial amide linkage. mdpi.com Similarly, potent Janus kinase (JAK) inhibitors have been developed from 4-amino-(1H)-pyrazole derivatives where the amino group is linked to a pyrimidine (B1678525) ring, forming a critical hinge-binding motif. nih.gov These examples show that while the amino group is a key pharmacophoric feature, its optimal form (primary amine, amide, etc.) is target-dependent.
Rational Design of Analogs with Modulated Research Activity
The principles derived from SAR and SPR studies enable the rational design of new analogs with improved properties, such as enhanced potency or selectivity. nih.govresearchgate.net
Based on the analysis of this compound and related structures, a pharmacophore model can be proposed. This model consists of the essential structural features required for biological activity:
Aromatic Scaffold: The pyrazole ring acts as a central organizing unit. nih.gov
Hydrogen Bond Donor/Acceptor: The 4-amino group is likely a key interaction point, capable of forming hydrogen bonds. mdpi.com
Linker Moiety: The N1-butanol chain provides a specific length and spatial orientation. nih.gov
Terminal Hydrogen Bonding Group: The hydroxyl group offers another potential hydrogen bonding site and a vector for improving physicochemical properties. mdpi.com
Leveraging this pharmacophore model, several strategies can be envisioned for designing targeted analogs.
To Enhance Potency: Modifications could be inspired by successful pyrazole-based drugs. For example, converting the 4-amino group into an amide and adding specific substituents at the 3- or 5-positions of the pyrazole ring could introduce new, favorable interactions with a target protein, a strategy successfully employed in the development of potent kinase inhibitors. nih.govnih.gov
To Enhance Selectivity: Selectivity often correlates with molecular rigidity. The flexible butanol chain could be replaced with a more constrained linker, such as incorporating it into a piperidine (B6355638) or pyrrolidine (B122466) ring. This would reduce the number of possible conformations, potentially favoring binding to a specific target over others. ontosight.ai In one class of JAK inhibitors, introducing a substituent at an ortho position on the pyrazole ring proved to be a key factor in achieving selectivity for JAK1 over the closely related JAK2. mdpi.com This highlights how targeted substitutions on the pyrazole core can be used to exploit subtle differences between protein active sites.
A systematic approach would involve creating a focused library of compounds around the this compound core, varying one structural element at a time—such as chain length, pyrazole substituents, or amino group derivatization—to comprehensively map the SAR for a given biological target.
Analytical and Bioanalytical Methodologies for Research Applications
Development of Advanced Separation Techniques for Compound Quantification in Research Matrices
The separation and detection of polar, functionalized heterocyclic compounds like "4-(4-amino-1H-pyrazol-1-yl)butan-1-ol" rely on advanced chromatographic techniques. The choice of method depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.
LC-MS is a powerful technique for the quantification of pyrazole (B372694) derivatives due to its high sensitivity and selectivity. For polar compounds like pyrazoles, which can be challenging to retain on standard reversed-phase columns, specific strategies are employed. One such strategy involves the use of ion-pair reagents. For instance, a method developed for the nitrification inhibitor 3,4-dimethyl-1H-pyrazole utilized perfluoroalkanoic acids as ion-pair reagents to improve retention time (RT) and peak shape. nih.gov The inclusion of these reagents in the aqueous mobile phase enhances retention on C18 or biphenyl (B1667301) stationary phases, allowing for better separation from the sample matrix. nih.gov
An LC-MS/MS system, such as an Agilent 1200 series LC coupled with a 6470 triple quadrupole tandem mass spectrometer, is typically used. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure specificity and sensitivity, monitoring specific precursor-to-product ion transitions. While the exact mass transitions for "this compound" would need to be determined experimentally, the approach provides a robust framework.
Table 1: Example LC-MS Parameters for Analysis of a Pyrazole Analog
| Parameter | Condition |
|---|---|
| LC System | Agilent 1200 series or equivalent |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6470) |
| Column | Phenomenex Kinetex C18 (50 × 3 mm, 2.6 µm) |
| Mobile Phase A | 0.01% Perfluorooctanoic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Gradient | Start with 20% B, increase to 80% B over 3.5 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Note: This data is based on a method for 3,4-dimethyl-1H-pyrazole and would require optimization for "this compound". nih.gov
HPLC with ultraviolet (UV) or photodiode array (PDA) detection is a widely used technique for the analysis of aromatic heterocyclic compounds. The pyrazole ring and its substituents provide chromophores that allow for UV detection. For compounds containing a primary amino group, derivatization can be employed to enhance detection sensitivity using fluorescence detectors. nih.gov
A typical HPLC method would involve a reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) and a mobile phase consisting of a mixture of an aqueous buffer (like an acetic buffer) and an organic solvent such as acetonitrile (B52724) or methanol. pom.go.idmdpi.com Isocratic or gradient elution can be used to achieve optimal separation from impurities or matrix components. pom.go.id Monitoring the reaction progress for the synthesis of novel pyrazole derivatives is a common application of HPLC. mdpi.com
Table 2: General HPLC Parameters for Aromatic Amine Analysis
| Parameter | Condition |
|---|---|
| HPLC System | Standard HPLC with PDA or UV Detector |
| Column | Octadecylsilane (C18) (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M Acetic Buffer (pH 5.9) (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | To be determined based on the UV-Vis spectrum of the compound |
Note: These parameters are based on a validated method for 4-amino-3-nitrophenol (B127093) and serve as a starting point for method development. pom.go.id
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a valuable tool for the analysis of volatile and thermally stable pyrazole derivatives. mdpi.comresearchgate.net Due to the polar nature of the amino and hydroxyl groups in "this compound", derivatization is likely necessary to improve volatility and chromatographic peak shape. Silylation is a common derivatization technique for such functional groups.
The presence of an N-H group in the pyrazole ring and the primary amine can sometimes lead to poor recovery during extraction or chromatography. mdpi.com However, GC-MS has been successfully applied to identify and determine dozens of transformation products of pyrazole-related compounds in various matrices. mdpi.com The fragmentation patterns of pyrazole derivatives in MS are well-studied and can aid in structural confirmation. researchgate.net In some cases, aqueous hydrazine (B178648) compounds are derivatized with acetylacetone (B45752) or other dicarbonyl compounds to form the corresponding pyrazoles, which are then analyzed by GC. acs.orgacs.org This highlights the suitability of the pyrazole core for GC analysis.
Method Validation for Research Purposes
For any quantitative analytical method to be considered reliable for research applications, it must undergo validation. This process ensures that the method is suitable for its intended purpose. Key validation parameters include accuracy, precision, linearity, range, and the limits of detection and quantification.
While specific validation data for "this compound" is not available, a representative validation study for an analogous compound, 4-amino-3-nitrophenol, using HPLC-PDA provides a framework for the expected performance criteria. pom.go.id
Linearity and Range : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is typically generated by analyzing a series of standards over a specified concentration range. For the analysis of 4-amino-3-nitrophenol, excellent linearity was achieved with a correlation coefficient (r²) of 1.0 over the tested range. pom.go.id A similar performance would be targeted for a method quantifying "this compound".
Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For the analogous compound, recovery percentages were between 99.06% and 101.05% at three different concentrations. pom.go.id
Precision : Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). The precision for the analogous method was found to be highly acceptable, with %RSD values of 0.59%, 1.92%, and 0.68% at low, medium, and high concentrations, respectively. pom.go.id
Table 3: Example Method Validation Performance Data
| Parameter | Example Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 1.0 | ≥ 0.995 |
| Accuracy (% Recovery) | 99.06% - 101.05% | Typically 80% - 120% |
| Precision (% RSD) | < 2% | Typically ≤ 15% (≤ 20% at LLOQ) |
Note: Data derived from a validated HPLC method for 4-amino-3-nitrophenol. pom.go.id
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. The limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These are critical parameters for trace analysis.
For GC-MS methods, the LOQ for certain pyrazole compounds can be in the range of 10–40 μg L⁻¹ (ppb), although this can be highly dependent on the analyte's properties and the sample preparation method. mdpi.com For HPLC methods, the LOQ can also vary widely. In the case of the validated method for 4-amino-3-nitrophenol, the limit of quantification was determined to be 0.07%. pom.go.id A method for 3,4-dimethyl-1H-pyrazole using ion-pair LC-MS/MS reported a 10-fold improvement in the limit of quantitation compared to previous methods, demonstrating the high sensitivity achievable with modern techniques. nih.gov The specific LOD and LOQ for "this compound" would need to be experimentally determined during method validation.
Stability Studies of this compound in Research Solvents and Biological Media
The stability of a research compound is a critical parameter that influences the interpretation of experimental results and the design of subsequent studies. This section details the chemical and metabolic stability of this compound, providing insights into its degradation profile under various conditions relevant to research applications.
Chemical Stability Under Various Conditions
The chemical stability of this compound is determined by the inherent properties of its constituent functional groups: the N-substituted pyrazole ring, the primary amino group, and the primary butanol side chain.
Influence of pH:
Temperature Effects:
Elevated temperatures can promote the degradation of organic molecules. For pyrazole derivatives, thermal stability is generally high due to the aromatic nature of the heterocyclic ring. researchgate.netbibliotekanauki.pl However, prolonged exposure to high temperatures could lead to the decomposition of the butanol side chain or cleavage of the N-C bond. Studies on other N-substituted pyrazoles have investigated their thermal decomposition, which often begins with the fragmentation of the substituents. researchgate.netresearchgate.net
Oxidative Stability:
The pyrazole ring is known to be relatively resistant to oxidation. Conversely, the aminobutanol (B45853) portion of the molecule presents potential sites for oxidative degradation. Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids. khanacademy.org The primary amino group can also undergo oxidation. Therefore, exposure to strong oxidizing agents or conditions that promote auto-oxidation should be minimized during storage and handling.
Interactive Data Table: Predicted Chemical Stability of this compound
| Condition | Predicted Stability | Potential Degradation Products |
| pH | ||
| Acidic (pH 1-3) | Moderate to High | Potential for slow hydrolysis of the N-butanol bond. |
| Neutral (pH 6-8) | High | Expected to be stable. |
| Basic (pH 11-13) | Moderate to High | Potential for slow hydrolysis of the N-butanol bond. |
| Temperature | ||
| Refrigerated (2-8 °C) | High | Recommended for long-term storage. |
| Room Temperature (20-25 °C) | Moderate | Gradual degradation may occur over extended periods. |
| Elevated (>40 °C) | Low | Accelerated degradation is likely. |
| Oxidative Stress | ||
| Air Exposure | Moderate | Slow oxidation of the butanol and/or amino group may occur. |
| Strong Oxidizing Agents | Low | Rapid degradation expected. |
Metabolic Stability in Microsomal or Hepatocyte Preparations (non-human)
The metabolic stability of this compound in non-human in vitro systems, such as liver microsomes or hepatocytes from preclinical species like rats and mice, is a key determinant of its pharmacokinetic profile.
Microsomal Stability:
Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the phase I metabolism of xenobiotics. nih.gov For this compound, several metabolic pathways can be anticipated in rat or mouse liver microsomes.
Oxidation of the Butanol Side Chain: The primary alcohol moiety is a likely site for oxidation. Microsomal alcohol-oxidizing systems can convert the butanol to the corresponding butanal, which can be further oxidized to butanoic acid. nih.govumich.edunih.gov
N-Dealkylation: The bond connecting the butanol side chain to the pyrazole nitrogen may be susceptible to enzymatic cleavage, a process known as N-dealkylation. rug.nl This would result in the formation of 4-amino-1H-pyrazole and 4-hydroxybutanal.
Oxidation of the Pyrazole Ring and Amino Group: While the pyrazole ring is generally stable, it can undergo oxidation. Furthermore, the amino group can be a site for metabolic transformations, potentially leading to reactive intermediates. nih.govacs.org Studies on other aminopyrazole derivatives have indicated the potential for metabolic bioactivation. nih.govacs.org
Hepatocyte Stability:
Hepatocytes contain both phase I and phase II metabolic enzymes, providing a more complete picture of a compound's metabolic fate. In addition to the oxidative pathways observed in microsomes, hepatocytes can facilitate conjugation reactions. Potential phase II metabolic pathways for this compound in non-human hepatocytes include glucuronidation of the hydroxyl group or conjugation of the amino group.
Interactive Data Table: Predicted Metabolic Pathways and Stability in Non-Human In Vitro Systems
| In Vitro System | Predicted Metabolic Rate | Major Predicted Metabolic Pathways | Potential Metabolites |
| Rat Liver Microsomes | Moderate to High | Oxidation of the butanol side chain, N-Dealkylation | 4-(4-amino-1H-pyrazol-1-yl)butanal, 4-(4-amino-1H-pyrazol-1-yl)butanoic acid, 4-amino-1H-pyrazole |
| Mouse Liver Microsomes | Moderate to High | Similar to rat liver microsomes | 4-(4-amino-1H-pyrazol-1-yl)butanal, 4-(4-amino-1H-pyrazol-1-yl)butanoic acid, 4-amino-1H-pyrazole |
| Rat Hepatocytes | Moderate to High | Oxidation, N-Dealkylation, Glucuronidation | Oxidative metabolites plus glucuronide conjugates of the parent compound or its metabolites |
| Mouse Hepatocytes | Moderate to High | Oxidation, N-Dealkylation, Glucuronidation | Oxidative metabolites plus glucuronide conjugates of the parent compound or its metabolites |
Potential Applications in Chemical Research and Materials Science
Role as a Privileged Scaffold for Novel Ligand Design in Chemical Biology
The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. rsc.orgnih.govnih.gov This is attributed to its ability to interact with a wide range of biological targets, its synthetic accessibility, and its favorable drug-like properties. researchgate.net The 4-amino-1H-pyrazole moiety, in particular, serves as a crucial pharmacophore in numerous bioactive compounds, including kinase inhibitors. nih.govnih.gov
The structure of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol incorporates this privileged pyrazole core, making it an excellent starting point for the design of new ligands. The amino group at the 4-position of the pyrazole ring can act as a key hydrogen bond donor, facilitating interactions with the active sites of enzymes and receptors. mdpi.com The butanol side chain offers a point for further chemical modification, allowing for the introduction of additional functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties.
Derivatives of 4-amino-(1H)-pyrazole have been successfully designed and synthesized as potent inhibitors of Janus kinases (JAKs), which are crucial mediators in cytokine signaling pathways implicated in cancer and inflammatory diseases. nih.gov For instance, certain 4-amino-(1H)-pyrazole derivatives have demonstrated IC50 values in the nanomolar range against JAK1, JAK2, and JAK3. nih.gov This highlights the potential of the this compound scaffold in generating novel and effective therapeutic agents. The versatility of this scaffold allows for its application in the development of inhibitors for other protein kinases as well, which are key targets in oncology. mdpi.com
Table 1: Examples of Bioactive Molecules Derived from Aminopyrazole Scaffolds
| Compound Class | Target | Therapeutic Area |
|---|---|---|
| 4-amino-(1H)-pyrazole derivatives | Janus Kinases (JAKs) | Cancer, Inflammation |
| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38 MAP Kinase | Inflammation |
| Pyrazole-based derivatives | Akt1 Kinase | Cancer |
Application in Coordination Chemistry and Catalysis Research (e.g., metal complexation)
The nitrogen atoms of the pyrazole ring in this compound are excellent coordinating agents for a wide variety of metal ions. This property makes the compound a valuable ligand in the field of coordination chemistry. The resulting metal complexes can exhibit interesting structural, electronic, and magnetic properties.
Protic pyrazole complexes, where the N-H proton of the pyrazole ring is present, have been investigated for their catalytic applications. nih.gov These complexes can participate in metal-ligand cooperative catalysis, where both the metal center and the ligand are actively involved in the catalytic cycle. The N-H proton can act as a Brønsted acid or be deprotonated to generate a pyrazolate anion, which can influence the reactivity of the metal center. nih.gov
For example, in situ formed complexes of pyrazole-based ligands with copper(II) salts have demonstrated catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The catalytic efficiency of these systems is influenced by the nature of the ligand, the counterion of the copper salt, and the solvent. This suggests that metal complexes of this compound could be explored as catalysts for various organic transformations, including oxidation reactions. The amino and hydroxyl groups on the butanol chain could also participate in metal coordination or act as secondary interaction sites to modulate the catalytic activity and selectivity.
Table 2: Potential Catalytic Applications of Metal Complexes with Pyrazole-based Ligands
| Catalytic Reaction | Metal Ion | Ligand Type |
|---|---|---|
| Oxidation of Catechol | Copper(II) | Pyrazole-based |
| Dehydrogenation of Formic Acid | Iridium(III) | 2-(1H-pyrazol-3-yl)pyridine |
Potential in Biosensing and Bioimaging Probes
The development of sensitive and selective biosensors and bioimaging probes is crucial for diagnostics and understanding biological processes. The this compound scaffold can be functionalized to create molecules with desirable photophysical properties for these applications.
Lanthanide complexes are known for their unique luminescent properties, including long-lived emission and sharp emission bands, which make them attractive for bioimaging applications. rsc.org The pyrazole moiety can serve as a sensitizing chromophore in lanthanide complexes, absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light. By modifying the butanol chain of this compound with appropriate functional groups, it is possible to create ligands that form stable and highly luminescent lanthanide complexes. These complexes could be designed to target specific biomolecules or cellular compartments for bioimaging purposes. nih.gov
Furthermore, the pyrazole ring can be incorporated into fluorescent probes that exhibit changes in their emission properties upon binding to a specific analyte. The amino group on the pyrazole ring can be derivatized to introduce fluorophores or moieties that modulate the electronic properties of the pyrazole system. The butanol chain provides a convenient handle for attaching the probe to other molecules or surfaces.
Exploration in Advanced Materials Development (e.g., optoelectronic materials, polymers)
The conjugated π-system of the pyrazole ring endows this compound with potential for use in the development of advanced materials with interesting optical and electronic properties.
Pyrazolyl-substituted polyconjugated molecules have been investigated as multifunctional materials for organic light-emitting diodes (OLEDs). researchgate.net These materials can exhibit high thermal stability and possess desirable photoluminescence properties. The incorporation of the this compound unit into polymer chains could lead to new semiconducting polymers for optoelectronic applications. researchgate.net The butanol group can be used for polymerization reactions, allowing for the creation of polymers with tailored properties.
Moreover, conductive polymers, such as polypyrrole derivatives, have attracted significant attention due to their high conductivity and environmental stability. mdpi.comnih.gov While polypyrrole is based on the pyrrole (B145914) monomer, the incorporation of pyrazole units into conductive polymer backbones is an area of active research. ias.ac.in The nitrogen-rich pyrazole ring can influence the electronic properties and morphology of the resulting polymers. The synthesis of polymers from this compound derivatives could lead to novel materials for applications in sensors, energy storage, and flexible electronics.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-amino-(1H)-pyrazole |
| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone |
| 2-(1H-pyrazol-3-yl)pyridine |
Future Research Directions and Research Significance
Elucidation of Undiscovered Biological Targets and Mechanisms for 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol
The pyrazole (B372694) nucleus is a well-established pharmacophore found in a variety of clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.comglobalresearchonline.net The future research on "this compound" should, therefore, focus on identifying its specific biological targets and elucidating its mechanism of action. Given that pyrazole derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX) and various kinases, initial studies could investigate the interaction of this compound with these well-known targets. globalresearchonline.net
Furthermore, unbiased screening approaches, such as proteomics and chemical genetics, could reveal novel protein binding partners. For instance, the amino-pyrazole moiety is a key feature in inhibitors of cyclin-dependent kinases (CDKs) and p38 MAP kinase. nih.govmdpi.com Investigating the effect of "this compound" on these and other kinase pathways implicated in cell signaling and disease progression would be a critical step. Understanding the specific molecular interactions through techniques like X-ray crystallography and computational modeling will be essential in detailing its mechanism of action.
Development of Advanced Synthetic Strategies for Complex Analogs and Derivatives
The synthesis of pyrazole derivatives has seen significant advancements, moving from classical condensation reactions to more sophisticated methods. researchgate.net Future research should focus on developing advanced synthetic strategies to create a diverse library of analogs based on the "this compound" scaffold. This could involve the exploration of one-pot multicomponent reactions, which offer an efficient route to complex molecules from simple precursors. mdpi.com
Moreover, the use of transition-metal catalysis and photoredox reactions could enable novel and regioselective functionalization of the pyrazole ring and the butanol side chain. mdpi.com The development of stereoselective syntheses to introduce chiral centers into the butanol moiety could also lead to derivatives with enhanced biological activity and target specificity. The creation of such a library of compounds is crucial for systematic structure-activity relationship (SAR) studies.
Integration with Advanced Screening Technologies in Chemical Biology and Drug Discovery Research
To accelerate the discovery of the biological functions of "this compound" and its derivatives, integration with advanced screening technologies is paramount. High-throughput screening (HTS) of compound libraries against a wide array of biological targets can rapidly identify potential therapeutic applications. chemmethod.com High-content screening (HCS), which combines automated microscopy with cellular imaging, can provide valuable insights into the compound's effects on cellular morphology and function.
Furthermore, the application of DNA-encoded library technology (DELT) could be a powerful tool for identifying novel protein targets. Molecular docking and virtual screening can also be employed to computationally predict the binding of "this compound" and its analogs to the three-dimensional structures of known protein targets, thereby prioritizing compounds for experimental validation. nih.govchemmethod.com
Contribution to the Fundamental Understanding of Structure-Function Relationships in Heterocyclic and Amino Alcohol Chemistry
Systematic investigation of "this compound" and its analogs will significantly contribute to the fundamental understanding of structure-function relationships (SFR) in the broader context of heterocyclic and amino alcohol chemistry. By systematically modifying the pyrazole core, the position and nature of substituents, and the length and functionality of the butanol side chain, researchers can dissect the contributions of each structural element to biological activity. nih.gov
For example, studies could explore how variations in the substitution pattern on the pyrazole ring affect target binding affinity and selectivity. Similarly, the role of the hydroxyl and amino groups in the butanol chain in establishing key interactions with biological targets can be elucidated. This knowledge is not only crucial for optimizing the properties of this specific compound but also for the rational design of new bioactive molecules based on the pyrazole scaffold in the future.
Exploration of New Research Avenues for Related Pyrazole-Butanol Derivatives
The unique combination of a pyrazole ring and a butanolamine side chain in "this compound" suggests several new research avenues for related derivatives. One promising direction is the development of bifunctional molecules. For instance, the butanolamine moiety could be used as a linker to attach other pharmacophores, creating hybrid molecules with dual biological activities.
Another area of exploration could be the use of pyrazole-butanol derivatives as chemical probes to study biological processes. By attaching fluorescent tags or other reporter groups to the molecule, researchers can visualize its distribution and interactions within living cells. Furthermore, the synthesis and investigation of polymeric materials incorporating the pyrazole-butanol motif could lead to the discovery of novel biomaterials with unique properties. The versatility of the pyrazole scaffold suggests that a wide range of derivatives can be designed and synthesized, opening up new frontiers in medicinal chemistry and materials science. rsc.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
